N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide
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Overview
Description
N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound with a unique structure that includes an indoline ring, a sulfonamide group, and a phenoxypropanone moiety
Preparation Methods
The synthesis of N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Indoline Ring: This can be achieved through cyclization reactions involving aniline derivatives.
Introduction of the Sulfonamide Group: This step involves the reaction of the indoline derivative with a sulfonyl chloride in the presence of a base.
Attachment of the Phenoxypropanone Moiety: This can be done through nucleophilic substitution reactions, where the phenoxy group is introduced to the propanone backbone.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or sulfonamide groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Industry: It may be used in the synthesis of other complex organic molecules or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the indoline ring and phenoxypropanone moiety contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide can be compared with other similar compounds, such as:
1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-thienyl)ethan-1-one: This compound has a similar structure but with a thienyl group instead of a phenoxy group, which may result in different chemical and biological properties.
1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-methylphenoxy)ethan-1-one: The presence of a methyl group on the phenoxy ring can influence the compound’s reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-16(28-19-9-3-2-4-10-19)22(25)24-14-13-17-15-20(11-12-21(17)24)29(26,27)23-18-7-5-6-8-18/h2-4,9-12,15-16,18,23H,5-8,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRQMKLDVGDKSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3CCCC3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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